molecular formula C25H24N2O2S B2447010 N-benzyl-6-ethyl-3-tosylquinolin-4-amine CAS No. 895646-69-2

N-benzyl-6-ethyl-3-tosylquinolin-4-amine

Cat. No. B2447010
CAS RN: 895646-69-2
M. Wt: 416.54
InChI Key: BCYKFYZIUFBOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline backbone would likely contribute to the compound’s aromaticity and stability . The benzyl, ethyl, and tosyl groups would also influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure and the nature of its functional groups . The quinoline ring might participate in electrophilic substitution reactions, while the benzyl, ethyl, and tosyl groups could be involved in various other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups . These could include properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Biocatalysis and Enzyme Engineering

N-benzyl-6-ethyl-3-tosylquinolin-4-amine has been investigated for its role in enzyme engineering. Specifically, researchers have focused on enhancing Mesorhizobium imine reductase (Mes IRED) , a key component in natural product and pharmaceutical synthesis. By employing alanine scanning and consensus mutation techniques, they identified 12 single-site Mes IRED mutants. Notably, mutants derived from amino acids I177, V212, I213, and A241 significantly improved the conversion of N-benzylpyrrolidine and N-benzylpiperidine. For instance, the best-performing mutant, Mes IRED V212A/I213V (M1), increased N-benzylpyrrolidine conversion from 23.7% to an impressive 74.3%. Similarly, Mes IRED V212A/I177A/A241I (M2) enhanced N-benzylpiperidine conversion from 22.8% to 66.8%. Tunnel analysis revealed that M1 and M2 mutants have more efficient tunnels for larger product movement compared to wild-type Mes IRED. These findings offer valuable insights for rational enzyme design and aid drug synthesis .

Synthetic Routes and Medicinal Chemistry

N-benzyl-6-ethyl-3-tosylquinolin-4-amine plays a crucial role in synthetic routes. For instance, when 1-(2-aminophenyl) ethenone reacts with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid (TsOH.H2O), magnesium chloride (MgCl2.6H2O), or cupric nitrate (Cu(NO3)2.3H2O) at 80°C, it produces 1-(2,4-dimethylquinoline-3-yl) ethenone. This reaction occurs in fair yield and contributes to the synthesis of important intermediates .

Heterocyclic Chemistry and Biological Activities

Researchers have explored N-benzyl-6-ethyl-3-tosylquinolin-4-amine and related compounds in the context of heterocyclic chemistry. These compounds are building blocks for various heterocycles, ranging from four-membered to seven-membered rings. Many of these heterocycles exhibit unique biological activities. While specific examples are not provided in the available literature, this area of study holds promise for drug discovery and development .

Photophysics and Luminescent Properties

Exploring the photophysical properties of N-benzyl-6-ethyl-3-tosylquinolin-4-amine is essential. Researchers can study its absorption and emission spectra, quantum yield, and fluorescence behavior. Understanding its luminescent properties could lead to applications in sensors, imaging agents, or optoelectronic devices.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

N-benzyl-6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-3-19-11-14-23-22(15-19)25(27-16-20-7-5-4-6-8-20)24(17-26-23)30(28,29)21-12-9-18(2)10-13-21/h4-15,17H,3,16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYKFYZIUFBOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-6-ethyl-3-tosylquinolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.